molecular formula C5H3FN4 B8335874 5-Azido-2-fluoropyridine

5-Azido-2-fluoropyridine

Cat. No. B8335874
M. Wt: 138.10 g/mol
InChI Key: CVPIVFOOGSLADT-UHFFFAOYSA-N
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Patent
US08552022B2

Procedure details

5-Azido-2-fluoropyridine (262 mg, 1.9 mmol) step 1 of this example and vinyl acetate (4.0 mL, 43 mmol) were mixed in a flame dried high pressure sealable vessel. The reaction vessel was evacuated and charged with nitrogen, sealed, and heated to 100° C. for 15 hours. The reaction was cooled to room temperature and TLC indicated that the reaction was complete. Minimal dichloromethane was added to the reaction (just enough to dissolve solids that formed upon cooling) and the solution directly chromatographed on silica gel (Biotage™ size 40S column), eluting with 20-50% ethyl acetate/heptane to give the title compound as a white solid.
Quantity
262 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:5]=[CH:6][C:7]([F:10])=[N:8][CH:9]=1)=[N+:2]=[N-:3].[C:11](OC=C)(=O)[CH3:12]>>[N:1]1([C:4]2[CH:5]=[CH:6][C:7]([F:10])=[N:8][CH:9]=2)[CH:12]=[CH:11][N:3]=[N:2]1

Inputs

Step One
Name
Quantity
262 mg
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=CC(=NC1)F
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried high pressure sealable vessel
CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
charged with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
Minimal dichloromethane was added to the reaction (just enough
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve solids that
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling) and the solution
CUSTOM
Type
CUSTOM
Details
directly chromatographed on silica gel (Biotage™ size 40S column)
WASH
Type
WASH
Details
eluting with 20-50% ethyl acetate/heptane

Outcomes

Product
Name
Type
product
Smiles
N1(N=NC=C1)C=1C=CC(=NC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.